molecular formula C29H25NO10 B11053819 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11053819
M. Wt: 547.5 g/mol
InChI Key: COUWSUPKAOYETC-SHHOIMCASA-N
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Description

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with appropriate methoxybenzoyl chlorides under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other benzodioxole and methoxybenzoyl derivatives.

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: is unique due to its specific combination of functional groups and overall structure.

Uniqueness

The uniqueness of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its potential for diverse applications and its ability to undergo various chemical reactions, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C29H25NO10

Molecular Weight

547.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25NO10/c1-34-18-7-5-16(9-20(18)35-2)26(31)24-25(17-10-22(36-3)28-23(11-17)39-14-40-28)30(29(33)27(24)32)12-15-4-6-19-21(8-15)38-13-37-19/h4-11,25,31H,12-14H2,1-3H3/b26-24+

InChI Key

COUWSUPKAOYETC-SHHOIMCASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C(=C5)OC)OCO6)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C(=C5)OC)OCO6)O)OC

Origin of Product

United States

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